(3-Amino-5,6-dichloropyrazin-2-yl)methanol
Overview
Description
(3-Amino-5,6-dichloropyrazin-2-yl)methanol is a heterocyclic compound with the molecular formula C5H5Cl2N3O. It is characterized by the presence of an amino group, two chlorine atoms, and a hydroxymethyl group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,3-dichloropyrazine with ammonia to introduce the amino group, followed by the reduction of the resulting compound with a suitable reducing agent to obtain the hydroxymethyl group .
Industrial Production Methods
the principles of industrial organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply if scaled-up production were required .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5,6-dichloropyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazine ring or the substituent groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(3-Amino-5,6-dichloropyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3-Amino-5,6-dichloropyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine atoms may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-5-chloropyrazin-2-yl)methanol: Similar structure but with one less chlorine atom.
(3-Amino-6-chloropyrazin-2-yl)methanol: Similar structure but with the chlorine atom in a different position.
(3-Amino-5,6-dichloropyrazine): Lacks the hydroxymethyl group.
Uniqueness
(3-Amino-5,6-dichloropyrazin-2-yl)methanol is unique due to the presence of both chlorine atoms and the hydroxymethyl group on the pyrazine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
(3-amino-5,6-dichloropyrazin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h11H,1H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAWRINAFYJGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(C(=N1)Cl)Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538498 | |
Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95037-20-0 | |
Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.